molecular formula C8H9NO3 B6165630 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid CAS No. 4328-87-4

3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

Cat. No.: B6165630
CAS No.: 4328-87-4
M. Wt: 167.16 g/mol
InChI Key: HMUZXOCYGAVFIY-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is also known by its IUPAC name, 3-hydroxy-2,6-dimethylisonicotinic acid . This compound is characterized by a pyridine ring substituted with hydroxyl, methyl, and carboxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation of 2,6-dimethylpyridine followed by carboxylation at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as 2,6-dimethylpyridine. The process may include steps like nitration, reduction, and subsequent functional group transformations under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an enzyme inhibitor or modulator, affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and carboxyl groups allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

4328-87-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)5(2)9-4/h3,10H,1-2H3,(H,11,12)

InChI Key

HMUZXOCYGAVFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)O)C(=O)O

Purity

95

Origin of Product

United States

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